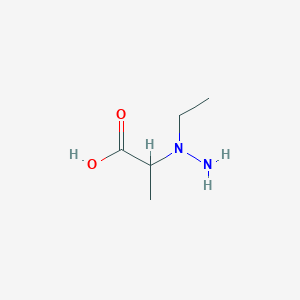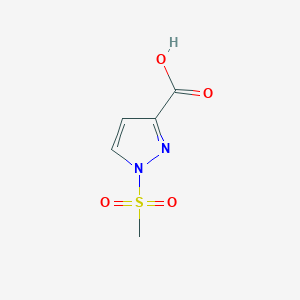![molecular formula C9H15NO4 B13995035 N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide CAS No. 27773-01-9](/img/structure/B13995035.png)
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is characterized by its unique spiro structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. The presence of the N-hydroxy group and the carboxamide functionality makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane-6-carboxylic acid with hydroxylamine in the presence of a coupling agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-hydroxy group would yield N-oxide derivatives, while reduction of the carboxamide group would yield amines.
Applications De Recherche Scientifique
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spiro ring system provides structural rigidity, which can enhance binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid: Similar structure but lacks the N-hydroxy group.
1,4-Dioxaspiro[4.5]decane-6-carboxamide: Similar structure but lacks the N-hydroxy group.
N-hydroxy-1,4-dioxaspiro[4.5]decane-10-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is unique due to the presence of both the N-hydroxy group and the carboxamide functionality within the spiro ring system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
27773-01-9 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide |
InChI |
InChI=1S/C9H15NO4/c11-8(10-12)7-3-1-2-4-9(7)13-5-6-14-9/h7,12H,1-6H2,(H,10,11) |
Clé InChI |
KMLVCNJCHYHQIP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C(=O)NO)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)







![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)



